4-Isopropyl-2,6-dinitrophenol

Description

Nomenclature and Structural Context within Dinitrophenols

Dinitrophenols are a class of synthetic organic chemicals with six different isomers: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP. nih.gov The most commercially prominent of these is 2,4-dinitrophenol (B41442) (2,4-DNP). cdc.gov These compounds are yellow crystalline solids that are slightly soluble in water. nih.govmfa.org

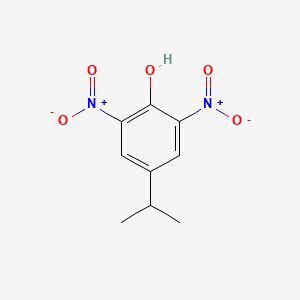

4-Isopropyl-2,6-dinitrophenol is systematically named Phenol (B47542), 4-(1-methylethyl)-2,6-dinitro-. Its structure consists of a phenol ring with an isopropyl group (–CH(CH₃)₂) attached to the fourth carbon and two nitro groups (–NO₂) attached to the second and sixth carbons relative to the hydroxyl group (–OH).

Historical Perspectives on Industrial and Scientific Applications of Dinitrophenols.cdc.govCurrent time information in Bangalore, IN.wikipedia.orgepa.govnih.govsolubilityofthings.comtandfonline.com

The history of dinitrophenols is marked by a diverse range of applications, driven by their chemical reactivity and biological effects.

Early Industrial Uses (e.g., Dyes, Wood Preservatives, Photographic Developers)

Dinitrophenols have been utilized in several industrial processes. They have served as intermediates in the manufacturing of dyes and as photographic developers. cdc.govregenesis.com For instance, 2,4-dinitrophenol is used to make sulfur dyes. wikipedia.org Their utility also extended to wood preservation. cdc.govregenesis.com A mixture of sodium fluoride (B91410) and dinitrophenol proved to be a successful wood preservative, with dinitrophenol being noted for its stability in water. cif-ifc.org Formulations containing 2,4-dinitrophenol, such as Fluor-chrome-arsenate-phenol (FCAP), were marketed under various trade names for wood preservation. ktb.gov.tr However, in some applications, 2,4-dinitrophenol was later replaced to avoid the yellowing of treated timber. ktb.gov.tr

Agricultural Chemical Applications (Herbicides, Insecticides)

Dinitrophenolic compounds have seen widespread use in agriculture as herbicides, insecticides, and fungicides. epa.govresearchgate.net Their application was aimed at controlling weeds and insect pests in various crops. wikipedia.org

Dinitrophenols like 2,4-dinitro-o-cresol (DNOC), dinoseb, and dinoterb (B74156) were used as herbicides. wikipedia.org Dinoseb (6-sec-butyl-2,4-dinitrophenol), a close relative of this compound, was commercially available in 1945 and used for weed control in crops such as soybeans, vegetables, and fruits. wikipedia.org Dinitrophenols act as herbicides by inhibiting oxidative phosphorylation in plant cells, which disrupts the production of ATP, the main energy currency of the cell. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitro-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-5(2)6-3-7(10(13)14)9(12)8(4-6)11(15)16/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMCLNZPDUOPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063295 | |

| Record name | Phenol, 4-(1-methylethyl)-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-47-6 | |

| Record name | 4-(1-Methylethyl)-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-2,6-dinitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyl-2,6-dinitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylethyl)-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1-methylethyl)-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-2,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropyl-2,6-dinitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWL4FT45FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms of 4 Isopropyl 2,6 Dinitrophenol

Substitution Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group (-OH) of dinitrophenols behaves as a weak acid, and its reactivity is centered on this acidity. Phenols, in general, are less acidic than carboxylic acids but more acidic than alcohols. The presence of two electron-withdrawing nitro groups on the aromatic ring in 4-isopropyl-2,6-dinitrophenol significantly increases the acidity of the phenolic proton. This is because the resulting phenoxide ion is stabilized by resonance, with the negative charge being delocalized onto the nitro groups.

This enhanced acidity facilitates substitution reactions at the hydroxyl group, primarily through the formation of a phenoxide intermediate. Common reactions include:

Etherification (Williamson Ether Synthesis): The phenoxide ion, formed by treating the dinitrophenol with a strong base, can act as a nucleophile and react with alkyl halides to form ethers.

Esterification: The phenol (B47542) can react with acyl chlorides or acid anhydrides to form esters. This reaction is often catalyzed by a base.

The general reactivity of the phenolic hydroxyl group is similar to other dinitrophenols, where the electron-withdrawing substituents make the proton more labile and the corresponding conjugate base a more stable and effective nucleophile for substitution reactions.

Reactivity of Nitro Groups in Dinitrophenols

The nitro group (-NO₂) is a versatile functional group whose reactivity on an aromatic ring is dominated by reduction processes. The nitrogen atom in a nitro group is in a high oxidation state (+3) and can be readily reduced. The two nitro groups on this compound are the primary sites for reductive transformations.

The electron-withdrawing character of the nitro groups deactivates the aromatic ring towards electrophilic substitution, directing any potential electrophilic attack to the meta positions relative to them. However, their primary reactivity involves reduction to various other nitrogen-containing functional groups.

The reduction of nitro groups on dinitrophenols can proceed in a stepwise manner, yielding different products depending on the reducing agent and reaction conditions. The typical reduction sequence for a nitro group is:

**Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamino (-NHOH) → Amino (-NH₂) **

Commonly used reducing agents and their typical outcomes include:

Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas (H₂) typically reduces both nitro groups completely to amino groups, yielding 4-isopropyl-2,6-diaminophenol.

Metal/Acid Reduction: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for the complete reduction of both nitro groups to amines. spcmc.ac.in

Selective Reduction: It is possible to selectively reduce only one of the two nitro groups using specific reagents. Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), known as the Zinin reduction, can often achieve this selectivity. spcmc.ac.instackexchange.com In the case of 2,6-dinitrophenols, the steric hindrance from the adjacent hydroxyl and isopropyl groups may influence which nitro group is preferentially reduced. Generally, the least sterically hindered nitro group is reduced first. stackexchange.com

The major metabolites of 2,4-dinitrophenol (B41442), a related compound, are 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, indicating the stepwise reduction of the nitro groups in biological systems as well. wikipedia.orgnih.gov

| Reducing Agent | Typical Product(s) from Dinitrophenols | Selectivity |

|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Diaminophenol derivatives | Non-selective; reduces both nitro groups |

| Fe, Sn, or Zn in acidic medium (e.g., HCl) | Diaminophenol derivatives | Generally non-selective |

| Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ) | Amino-nitrophenol derivatives | Selective for one nitro group |

Formation of Chemical Salts

Due to the acidifying effect of the two nitro groups, this compound is significantly more acidic than phenol itself. Its pKa value is comparable to that of other dinitrophenols. For instance, the pKa of 2,4-dinitrophenol is 4.09, and 2,6-dinitrophenol (B26339) has a pKa of 3.71. wikipedia.orgcdc.gov This acidity is sufficient for it to react with strong bases and even weaker bases like sodium bicarbonate to form salts.

The reaction with a base, such as sodium hydroxide (B78521) (NaOH), results in the deprotonation of the phenolic hydroxyl group to form a sodium phenolate (B1203915) salt.

Reaction: C₉H₁₀N₂O₅ + NaOH → [C₉H₉N₂O₅]⁻Na⁺ + H₂O

These salts are typically more soluble in water than the parent phenol. Dinitrophenols can form explosive salts with strong bases and ammonia. wikipedia.org

Oxidative Decomposition Pathways

The aromatic ring of dinitrophenols, while resistant to electrophilic attack, can be broken down and degraded by strong oxidizing agents. This process, known as oxidative decomposition, is particularly relevant in environmental remediation contexts. Advanced Oxidation Processes (AOPs) are often employed, which generate highly reactive species like hydroxyl radicals (•OH). tandfonline.comfigshare.com

The degradation of dinitrophenols by hydroxyl radicals can be initiated through several mechanisms: tandfonline.comfigshare.com

Radical Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including ring cleavage.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the hydroxyl group.

Single Electron Transfer: An electron can be transferred from the dinitrophenol molecule to the oxidizing species.

These initial steps lead to the formation of various intermediates, such as nitrocatechols or hydroquinones, following the displacement of nitro groups. nih.gov Continued oxidation ultimately leads to the cleavage of the aromatic ring and the formation of smaller, aliphatic compounds, which can eventually be mineralized to carbon dioxide, water, and inorganic nitrogen. nih.gov The decomposition of dinitrophenols upon heating can also be explosive and produce toxic gases, including nitrogen oxides. ilo.org

Computational and Theoretical Investigations of 4 Isopropyl 2,6 Dinitrophenol and Dinitrophenol Derivatives

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental chemical and physical properties of dinitrophenol derivatives. These calculations provide a detailed picture of the molecule's electronic landscape and energetic characteristics.

Time-dependent density functional theory (TD-DFT) calculations are frequently used to analyze the electronic structure and simulate the excitation spectra of nitrophenols. rsc.orgresearchgate.net Such analyses involve examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the frontier orbital gap, which is crucial for determining the molecule's reactivity and spectral properties. researchgate.net

For dinitrophenol compounds, the presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic charge distribution on the phenol (B47542) ring. researchgate.net This effect is particularly noticeable on the carbon atoms to which the nitro groups are attached. researchgate.net The electronic structure is also affected by the formation of intramolecular hydrogen bonds, for instance between the hydroxyl group and an adjacent nitro group, which can be quantitatively reproduced by DFT calculations using functionals like B3LYP. researchgate.net

Studies on 2,4-dinitrophenol (B41442) (2,4-DNP) have shown that while solvent effects on the electronic structure are generally minimal, specific interactions can lead to enhanced reactivity in certain solvents like 2-propanol. rsc.orgrsc.org This increased reactivity is attributed to the strong interaction between a solvent molecule and a nitro group in the excited state. rsc.orgrsc.org

Table 1: Computational Methods in Electronic Structure Analysis of Dinitrophenols

| Computational Method | Application | Reference |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Simulation of HOMO, LUMO, and UV-visible spectra. | researchgate.net |

| B3LYP/6-31+G* | Geometry optimization and characterization of excited state energies. | rsc.org |

Bond Dissociation Enthalpy (BDE) is a key descriptor for predicting the chemical stability and sensitivity of energetic materials. Theoretical calculations of BDE can identify the weakest bond in a molecule, which is often the trigger bond for thermal decomposition. researchgate.net For many dinitrophenol derivatives, the C-NO2 bond is predicted to be the trigger bond during thermolysis. researchgate.net The sensitivity of these compounds can be further evaluated by analyzing their molecular surface electrostatic potentials. researchgate.net

The stability of dinitrophenol derivatives is also influenced by intermolecular interactions. For instance, the binding of 2,4-dinitrophenol to certain therapeutic antibodies has been shown to correlate with the stability of the antibody, suggesting that the physicochemical properties of the dinitrophenol derivative can influence the stability of larger biomolecular systems. nih.gov

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are employed to study the non-covalent interactions between dinitrophenol derivatives and other molecules or surfaces. These studies are crucial for understanding a variety of phenomena, including adsorption and biological interactions.

The adsorption of dinitrophenol derivatives from aqueous solutions onto various adsorbents is a widely studied area, with molecular modeling providing insights into the underlying mechanisms. The interactions between the dinitrophenol molecule (adsorbate) and the adsorbent surface can be of different natures, including electrostatic interactions, hydrogen bonding, and van der Waals forces. acs.orgnih.gov

For example, in the adsorption of 2,4-dinitrophenol onto certain metal-organic frameworks (MOFs), electrostatic attraction is the primary mechanism. acs.org In some cases, π-electron stacking between the benzene (B151609) ring of the dinitrophenol and the adsorbent can also occur. acs.org The pH of the solution plays a critical role, as it affects the surface charge of the adsorbent and the speciation of the dinitrophenol molecule. sciepub.com For 2,4-dinitrophenol, which has a pKa of 4.09, it exists predominantly in its anionic form at a pH greater than 4.09. sciepub.comwikipedia.org

Kinetic models, such as the pseudo-second-order model and the intra-particle diffusion model, are often used to describe the adsorption process and identify the rate-controlling steps. sciepub.comcerist.dz These models help to elucidate whether the adsorption is controlled by film diffusion or particle diffusion. acs.org

Table 2: Key Factors in the Adsorption of 2,4-Dinitrophenol

| Factor | Influence on Adsorption | Reference |

|---|---|---|

| pH | Affects the surface charge of the adsorbent and the ionization state of 2,4-DNP. Optimal adsorption is often observed around the pKa value. | sciepub.com |

| Adsorbent Dose | An increase in adsorbent dose generally leads to higher removal efficiency due to the availability of more active sites. | cerist.dz |

| Initial Concentration | Influences the adsorption capacity and the dominant diffusion mechanism (film vs. particle). | acs.org |

Predictive Studies on Material Science Applications

Theoretical and computational studies are also valuable in predicting the potential applications of dinitrophenol derivatives in material science, particularly in the field of energetic materials.

Dinitrophenol derivatives have a history of use in the manufacturing of explosives. wikipedia.orgnih.gov Computational methods are employed to predict the energetic properties of new derivatives, aiming to find compounds with superior performance as propellants or explosives. researchgate.net These studies often involve calculating key parameters such as detonation velocity, detonation pressure, and heat of formation.

The explosive strength of 2,4-dinitrophenol has been determined to be 81% that of TNT in the Trauzl lead block test. wikipedia.org Dinitrophenol can decompose explosively when subjected to shock, friction, or heat, and it can form explosive salts with strong bases. wikipedia.org Theoretical studies on related compounds, such as 2-diazo-4,6-dinitrophenol, utilize DFT calculations to understand their structure and bonding, which is crucial for assessing their energetic potential. researchgate.net

Environmental Behavior and Non Biological Degradation of 4 Isopropyl 2,6 Dinitrophenol in Abiotic Systems

Sources and Environmental Release Pathways (Anthropogenic Origin)

4-Isopropyl-2,6-dinitrophenol does not occur naturally in the environment. nih.govcdc.gov Its presence is a direct result of human activities. The primary sources and release pathways are of anthropogenic origin, stemming from its manufacture and use. nih.govcdc.gov

Historically, dinitrophenols have been used in the manufacturing of dyes, wood preservatives, photographic developers, and explosives. nih.govcdc.govcdc.gov A significant historical use of related dinitrophenol compounds was as pesticides, including insecticides, acaricides, and fungicides. nih.govwikipedia.org Although many such uses are no longer registered in countries like the United States, the legacy of their application can contribute to environmental reservoirs. nih.govnih.gov

Environmental release can occur at various stages of the compound's lifecycle:

Manufacturing and Industrial Use: Wastewaters from manufacturing plants, particularly those producing nitroaromatic compounds, dyes, and explosives, can be a direct source of release into surface waters. nih.gov

Waste Disposal: Improper disposal in landfills and hazardous waste sites is a significant pathway for the release of dinitrophenols into soil and potentially groundwater. nih.govcdc.govcdc.gov

Atmospheric Formation and Deposition: Dinitrophenols can be formed in the atmosphere through the reaction of other pollutants, such as benzene (B151609), with nitrogen oxides in polluted air. nih.govcdc.govcdc.gov Automobile exhaust is also a source of DNPs in the air. nih.govcdc.gov These atmospherically formed DNPs can then be deposited onto soil and water. nih.gov

Table 1: Anthropogenic Sources and Release Pathways of Dinitrophenols

| Source Category | Specific Examples | Environmental Compartment(s) Affected |

|---|---|---|

| Industrial Manufacturing | Production of dyes, explosives, wood preservatives, photographic developers | Water, Soil |

| Pesticide Application | Historical use as insecticides, acaricides, fungicides | Soil, Water |

| Waste Management | Disposal in landfills and hazardous waste sites | Soil, Groundwater |

| Atmospheric Sources | Photochemical reactions of pollutants (e.g., benzene with NOx), automobile exhaust, waste incineration | Air, Soil, Water |

Atmospheric Fate and Transport Mechanisms

Once released into the atmosphere, the fate of this compound is influenced by its physical state and atmospheric conditions. Dinitrophenols can exist in both the vapor and particulate phases in the atmosphere. nih.gov The persistence of these compounds in the air allows for potential long-range transport. nih.gov

The primary mechanisms for the removal of dinitrophenols from the atmosphere are physical processes:

Dry Deposition: Particulate-bound dinitrophenols can settle out of the atmosphere onto land and water surfaces.

Wet Deposition: Dinitrophenols can be washed out of the atmosphere by rain, snow, and fog. nih.gov The detection of dinitrophenols in various forms of precipitation confirms this transport pathway. nih.gov

Significant removal of dinitrophenols from the atmosphere through photochemical reactions is considered unlikely. nih.govcdc.gov

Aquatic Fate and Transport

In aquatic environments, the behavior of this compound is largely dictated by its low volatility and its tendency to partition between the water column and sediment.

Volatilization: The loss of dinitrophenols from water due to volatilization is considered negligible. nih.gov This is attributed to their low Henry's Law constant. The rate of volatilization is influenced by factors such as the surface area to volume ratio and water turbulence, but for compounds with low volatility, this pathway is not significant. researchgate.net

Sediment Adsorption: Dinitrophenols can be removed from the water column through adsorption to suspended solids and bottom sediments. nih.gov The extent of this adsorption is influenced by the organic carbon content of the sediment and the pH of the water.

The partitioning of the compound between water and sediment is a key process in its aquatic fate, affecting its bioavailability and persistence.

Soil Fate and Transport

When this compound is released into the soil, its movement and persistence are governed by several factors.

Volatilization: Similar to its behavior in aquatic systems, the volatilization of dinitrophenols from soil surfaces is not a significant process. nih.gov

Abiotic Degradation: Non-biological degradation processes in soil are generally slow. While some transformation can occur, it is not considered the primary mechanism of loss for dinitrophenols in soil. cdc.gov

Plant Uptake: Some dinitrophenols can be taken up by plants from the soil. cdc.gov However, high concentrations can be toxic to plants. cdc.gov The uptake is also influenced by soil pH, with higher uptake of the non-ionized form in more acidic soils. cdc.gov Bioaccumulation in plants is generally low. cdc.gov

Leaching and Mobility: The mobility of dinitrophenols in soil is highly dependent on the soil's characteristics. Leaching to groundwater is a possibility, particularly in soils with low organic carbon and clay content. cdc.gov The mobility of these compounds decreases with increasing acidity, clay content, and organic matter content. cdc.gov Conversely, in more alkaline soils, the ionized form is more water-soluble and can move more readily through the soil profile. cdc.gov

Table 2: Factors Influencing the Fate of Dinitrophenols in Soil

| Factor | Influence on Fate and Transport |

|---|---|

| Soil pH | Affects the ionization state; lower pH increases adsorption and reduces mobility, while higher pH increases solubility and mobility. cdc.gov |

| Organic Carbon Content | Higher organic carbon content leads to increased adsorption and decreased mobility. cdc.gov |

| Clay Content | Increased clay content results in greater adsorption and reduced leaching. cdc.gov |

| Goethite Content | The presence of iron oxides like goethite can increase adsorption, especially at lower pH. cdc.gov |

Non-Biological Degradation Processes

The chemical structure of this compound, like other dinitrophenols, is relatively stable, making it resistant to abiotic degradation.

Photolysis, or degradation by sunlight, is a potential but often slow degradation pathway for dinitrophenols.

Direct Photolysis: The direct photolysis of 2,4-dinitrophenol (B41442) in water is reported to be too slow to be a significant environmental fate process. cdc.gov

Indirect Photolysis: The presence of other substances can enhance photolytic degradation. For instance, 2,4-dinitrophenol can be photoreduced to 2-amino-4-nitrophenol (B125904) in the presence of reducing agents like ferrous ions and sensitizers such as chlorophyll. cdc.gov Such conditions may exist in natural waters with suspended matter and algae. cdc.gov In soil, photolysis is limited to the very surface layer due to the lack of light penetration. nih.gov A study on the photoalteration of the structurally similar 2-sec-butyl-4,6-dinitrophenol (DNBP) also indicates that photochemistry plays a role in its transformation. nih.gov

Significant transformation or degradation of dinitrophenols in natural waters and soils through other non-biological chemical processes has not been identified as a primary fate process. nih.govcdc.gov The aromatic ring structure with two nitro groups is resistant to hydrolysis and oxidation under typical environmental conditions. While advanced oxidation processes can be used for treatment, these conditions are not representative of most natural environmental matrices. nih.gov

Analytical Chemistry Methodologies for 4 Isopropyl 2,6 Dinitrophenol Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-Isopropyl-2,6-dinitrophenol from other components in a sample, which is essential for accurate measurement.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For phenolic compounds like dinitrophenols, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape and interaction with active sites in the GC system. To overcome this, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester.

Derivatization: A common approach for analyzing phenolic herbicides like Dinoseb involves derivatization. For instance, methylation using reagents like diazomethane (B1218177) or trimethylphenylammonium hydroxide (B78521) (TMPAH) converts the phenol (B47542) to its methyl ether, which is more amenable to GC analysis. This step reduces peak tailing and improves sensitivity.

GC Conditions: A typical GC-MS method for a related compound, 2,4-dinitrophenol (B41442) (2,4-DNP), in biological samples utilized a capillary column with hydrogen as the carrier gas. The conditions are optimized to ensure good separation and peak resolution. Mass spectrometry (MS) is the preferred detector due to its high selectivity and ability to provide structural information for definitive identification. Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes can be used to achieve very low detection limits.

Table 1: Illustrative GC-MS Parameters for Dinitrophenol Analysis (Based on methods for analogous compounds like 2,4-DNP and Dinoseb)

| Parameter | Example Condition |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector | Splitless or Programmed Temperature Vaporizing (PTV) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C at 10°C/min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Scan, Selected Ion Monitoring (SIM), or SRM |

High-Performance Liquid Chromatography (HPLC) is often the method of choice for dinitrophenols as it can typically analyze these compounds without the need for derivatization. This simplifies sample preparation and avoids potential issues with derivatization efficiency.

Reversed-Phase HPLC: The most common mode is reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. A C18 column is frequently used for the analysis of dinitrophenols. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the mobile phase is crucial as it affects the ionization state and thus the retention of the phenolic analyte. For dinitrophenols, an acidic mobile phase is often used to suppress the ionization of the hydroxyl group, leading to better retention and peak shape.

LC-MS/MS: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides very high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. Electrospray ionization (ESI) in negative ion mode is particularly effective for phenols, as they readily form [M-H]⁻ ions.

Table 2: Typical HPLC Conditions for Dinitrophenol Analysis (Based on methods for Dinoseb and other nitrophenols)

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., acetic acid, phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., 270 nm) or Tandem MS (MS/MS) |

| Column Temp. | 40°C |

Spectroscopic Detection Methods

While chromatography provides separation, spectroscopic methods are used for detection and quantification.

UV-Vis Spectroscopy: Dinitrophenols exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. Following separation by HPLC, a UV-Vis detector, often a Diode Array Detector (DAD), can be used for quantification. The absorption maximum for Dinoseb, a close analog, is around 270 nm at acidic pH. UV-Vis spectrophotometry can also be used for simultaneous quantification of nitrophenol mixtures when coupled with chemometric methods like Partial Least Squares (PLS), although this is less common for complex samples where chromatographic separation is preferred.

Mass Spectrometry (MS): As mentioned, MS is the most powerful detection technique when coupled with GC or HPLC. It provides molecular weight and fragmentation information, allowing for unambiguous identification of the analyte.

Infrared (IR) and Raman Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are valuable for the structural characterization of dinitrophenols. These techniques provide a vibrational fingerprint of the molecule, identifying functional groups such as the hydroxyl (-OH) and nitro (-NO₂) groups. While not typically used for routine quantification in complex mixtures, they are essential for reference standard characterization.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in environmental or biological samples requires an effective extraction and clean-up step to remove interfering substances from the matrix.

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting dinitrophenols from aqueous samples. The sample is first acidified to ensure the phenol is in its neutral, more organic-soluble form. It is then extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. The organic extract is then concentrated and prepared for analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvent. For dinitrophenols in water, polymeric reversed-phase cartridges (e.g., styrene-divinylbenzene) or C18-modified silica (B1680970) are commonly used. The sample is passed through the cartridge, where the analyte is adsorbed. After washing to remove interferences, the analyte is eluted with a small volume of a strong organic solvent.

Soil and Solid Samples: For soil and other solid matrices, the initial step involves extraction with a suitable solvent system. This may be followed by a partition step and further cleanup using SPE. Techniques like accelerated solvent extraction (ASE) can also be employed for more efficient extraction from solid wastes.

Solid-Phase Microextraction (SPME): SPME is a simple, solvent-free technique suitable for extracting analytes from water samples. A coated fiber is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. For 2,4-DNP, a polyacrylate-coated fiber has been shown to be effective, with acidification of the sample improving sensitivity.

Method Validation and Performance Characteristics (e.g., Detection and Quantitation Limits)

Any analytical method developed for this compound must be validated to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose. Key performance characteristics are established during validation:

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (R²) of the resulting calibration curve, which should be close to 1.0.

Accuracy: Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. For methods analyzing Dinoseb and other nitrophenols, average recoveries are often in the range of 77-111%.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the results. For trace analysis, RSDs are typically required to be below 15-20%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. For trace environmental analysis of related compounds like Dinoseb using LC-MS/MS, LOQs can be as low as 0.001 µg/g (1 ppb). For the analysis of 2,4-DNP in water by GC, a detection limit of 13 µg/L has been reported.

Table 3: Example Method Performance Data for Dinoseb Analysis by LC-MS/MS (Source: Adapted from a study on Dinoseb and Dinoterb (B74156) in agricultural products)

| Parameter | Performance Characteristic |

| Linearity | Linear from 0.0005 to 0.04 µg/mL |

| Average Recovery | 77–111% |

| Precision (%RSD) | 2–15% |

| Limit of Quantitation (LOQ) | 0.001 µg/g |

Industrial and Non Agricultural Applications of Dinitrophenols and Their Derivatives

Role as Chemical Intermediates in Organic Synthesis

Dinitrophenols are valuable precursors in the synthesis of a range of other chemical compounds. For instance, 2,4-dinitrophenol (B41442) serves as an intermediate in the production of sulfur dyes, wood preservatives, and photographic developers. It is also a precursor in the synthesis of picric acid (2,4,6-trinitrophenol), a compound with its own industrial significance. The reactivity of the nitro groups and the phenolic hydroxyl group allows for various chemical transformations, making dinitrophenols versatile building blocks in organic chemistry. Derivatives of dinitrophenols are also used to create other compounds; for example, 2,4-dinitrophenylhydrazone derivatives are used for the identification and characterization of aldehydes and ketones.

Applications in Explosives Technology (Chemical Constituents)

The nitrated aromatic structure of dinitrophenols lends them energetic properties. Historically, 2,4-dinitrophenol has been used in the manufacturing of explosives. It is known to form explosive salts with strong bases and can decompose explosively under heat or shock. While it is not as potent as some other explosives, its historical use underscores the energetic potential of the dinitrophenol structure. A derivative, diazodinitrophenol (B1670408) (DDNP), synthesized from dinitrophenol precursors, is a primary explosive used in detonators.

Diverse Industrial Uses (e.g., pH Indicators)

Certain dinitrophenols exhibit chromophoric properties that change with pH, leading to their use as acid-base indicators. 2,4-Dinitrophenol, for example, can be used as a pH indicator. Additionally, some dinitrophenol derivatives have been utilized as polymerization inhibitors in the production of monomers like styrene.

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR identify the isopropyl group (δ ~1.2–1.4 ppm for CH₃) and aromatic protons (δ ~8.0–8.5 ppm for nitro-substituted ring). IR confirms nitro (1520–1350 cm⁻¹) and phenolic O–H (3200–3600 cm⁻¹) stretches .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving steric effects from the isopropyl group and nitro orientations. Data collection at low temperatures (e.g., 100 K) improves resolution for nitro-containing compounds .

How does the presence of isopropyl and nitro groups influence the compound’s reactivity and stability?

Q. Advanced

- Steric hindrance : The isopropyl group reduces electrophilic substitution reactivity at the 4-position, directing nitration to the 2- and 6-positions .

- Electron-withdrawing effects : Nitro groups destabilize the aromatic ring, increasing susceptibility to reduction (e.g., catalytic hydrogenation to amines) and thermal decomposition (releasing NOₓ gases above 150°C) .

- Environmental stability : Photodegradation studies in aqueous solutions (pH 7–9) show half-lives <24 hours under UV light, with nitroso intermediates detected via LC-MS .

What computational approaches predict the physicochemical properties of this compound derivatives?

Q. Advanced

- Density Functional Theory (DFT) : At B3LYP/6-311++G** level, calculate bond dissociation energies (BDEs) to identify thermal decomposition pathways (e.g., C–NO₂ cleavage as the trigger step) .

- Electrostatic potential maps : Predict sensitivity to impact/friction by analyzing charge distribution (e.g., electron-deficient nitro regions increase explosive risk) .

- Molecular dynamics : Simulate crystal packing to optimize solid-state stability and predict melting points .

How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Q. Advanced

- Metabolic differences : In vitro models (e.g., hepatocyte assays) lack phase II metabolism (e.g., glucuronidation), leading to higher apparent toxicity. Compare with in vivo data (rodent LD₅₀) using pharmacokinetic modeling .

- Species-specific responses : Fathead minnow (Pimephales promelas) studies show acute toxicity (LC₅₀: 2.8 mg/L) due to oxidative phosphorylation uncoupling, while mammalian models prioritize hepatic metabolism .

- Dose-response reconciliation : Apply benchmark dose (BMD) modeling to harmonize data across studies .

What strategies separate isomers or degradation products of this compound in complex mixtures?

Q. Advanced

- HPLC : Use a C18 column with isocratic elution (acetonitrile/0.1% formic acid, 70:30) to resolve 2,4- and 2,6-dinitro isomers. Retention times differ by ~1.5 minutes .

- GC-MS : Derivatize phenolic groups (e.g., silylation with BSTFA) to improve volatility. Monitor m/z 226 (molecular ion) and 183 (NO₂ loss fragment) .

- Ion mobility spectrometry : Differentiate isomers based on collision cross-section differences in nitrogen drift gas .

What are the primary metabolic pathways of this compound in biological systems?

Q. Basic

- Phase I metabolism : Hepatic cytochrome P450 enzymes reduce nitro groups to nitroso intermediates, which are further converted to hydroxylamines .

- Phase II detoxification : Glucuronidation (UGT1A1/1A9) and sulfation (SULT1A1) of the phenolic group, detected in urine as conjugated metabolites .

- Toxicodynamics : Uncouples mitochondrial oxidative phosphorylation, increasing basal metabolic rate and heat production, leading to hyperthermia in mammals .

How can researchers optimize experimental designs for ecotoxicological studies on this compound?

Q. Advanced

- Test organism selection : Use Daphnia magna for acute toxicity (48-hour EC₅₀) and Chironomus riparius for sediment toxicity assays .

- Exposure matrices : Simulate environmental conditions (pH 7.5, 20°C) with humic acid (10 mg/L) to account for organic matter binding .

- Endpoint harmonization : Combine traditional LC₅₀ with omics approaches (e.g., transcriptomics to identify oxidative stress pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.